Ethocyn
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethocyn is synthesized through a series of chemical reactions involving the formation of a bicyclooctane structure. The key steps include:
Formation of the bicyclooctane core: This involves the cyclization of a suitable precursor under controlled conditions.
Introduction of the ethoxyheptyl group: This step typically involves the alkylation of the bicyclooctane core with an ethoxyheptyl halide in the presence of a base.
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or continuous flow reactors: These are used to control the reaction conditions precisely.
Purification steps: These include distillation, crystallization, and chromatography to obtain the final product with the desired purity.
Chemical Reactions Analysis
Ethocyn undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxyheptyl group can be replaced by other nucleophiles under suitable conditions.
Scientific Research Applications
Ethocyn has several scientific research applications, including:
Cosmetic Industry: It is widely used in anti-aging products to enhance skin elasticity and reduce wrinkles.
Biological Research:
Medical Research: Research is ongoing to explore the potential therapeutic applications of this compound in treating skin disorders and other conditions related to elastin deficiency.
Mechanism of Action
Ethocyn exerts its effects by stimulating the production of elastin fibers in the skin. The molecular target of this compound is believed to be the elastin-producing cells, where it enhances the expression of elastin genes and promotes the assembly of elastin fibers. This leads to improved skin elasticity and a reduction in fine lines and wrinkles .
Comparison with Similar Compounds
Ethocyn is unique in its ability to specifically target elastin production. Similar compounds include:
Retinoids: These compounds also promote skin rejuvenation but primarily work by increasing collagen production.
Peptides: Certain peptides can stimulate collagen and elastin production but may not be as specific as this compound in targeting elastin.
Hyaluronic Acid: While it provides hydration and plumping effects, it does not directly stimulate elastin production.
This compound stands out due to its specific action on elastin fibers, making it a valuable ingredient in anti-aging formulations.
Properties
CAS No. |
99778-68-4 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
(3aR,4S,6aR)-4-(5-ethoxyheptyl)-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-one |
InChI |
InChI=1S/C17H30O2/c1-3-16(19-4-2)8-6-5-7-13-9-10-14-11-15(18)12-17(13)14/h13-14,16-17H,3-12H2,1-2H3/t13-,14+,16?,17+/m0/s1 |
InChI Key |
LQHMQGDIJRFYLV-VMTUKWTFSA-N |
Isomeric SMILES |
CCC(CCCC[C@H]1CC[C@H]2[C@@H]1CC(=O)C2)OCC |
Canonical SMILES |
CCC(CCCCC1CCC2C1CC(=O)C2)OCC |
Origin of Product |
United States |
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